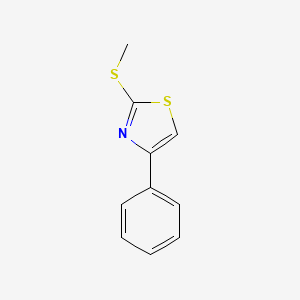
2-Methylthio-4-phenyl-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylthio-4-phenyl-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a methylthio group (-SCH3) attached to the second carbon and a phenyl group (-C6H5) attached to the fourth carbon of the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-4-phenyl-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-phenylthiazole with sodium methylthiolate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
C6H5C3H2Br+NaSCH3→C6H5C3H2SCH3+NaBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-Methylthio-4-phenyl-thiazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiazole without the methylthio group.
Substitution: Nitrated or halogenated derivatives of the phenyl group.
科学的研究の応用
2-Methylthio-4-phenyl-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-Methylthio-4-phenyl-thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-(Methylthio)aniline: Another thiazole derivative with a similar structure but different functional groups.
4-Phenylthiazole: Lacks the methylthio group, resulting in different chemical properties.
2-Methylthio-2-imidazoline: Contains a similar methylthio group but has an imidazoline ring instead of a thiazole ring.
Uniqueness
2-Methylthio-4-phenyl-thiazole is unique due to the presence of both a methylthio group and a phenyl group on the thiazole ring
特性
分子式 |
C10H9NS2 |
|---|---|
分子量 |
207.3 g/mol |
IUPAC名 |
2-methylsulfanyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H9NS2/c1-12-10-11-9(7-13-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChIキー |
UCLTXHQWNOTMBR-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CS1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















